Sulfatrozole
Overview
Description
Sulfatrozole is a sulfonamide compound known for its antimicrobial properties. It belongs to the class of sulfa drugs, which were among the first antibiotics discovered. This compound has been used in various medical and veterinary applications due to its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfatrozole can be synthesized through a series of chemical reactions involving the sulfonation of aniline derivatives. The process typically involves the following steps:
Nitration: Aniline is nitrated to form nitroaniline.
Reduction: Nitroaniline is reduced to form phenylenediamine.
Sulfonation: Phenylenediamine is sulfonated to form sulfanilamide.
Cyclization: Sulfanilamide undergoes cyclization to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Sulfatrozole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: this compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and alcohols, can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sulfatrozole has been extensively studied for its antimicrobial properties. It has applications in:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on bacterial growth and metabolism.
Medicine: Used in the treatment of bacterial infections, particularly in veterinary medicine.
Industry: Employed in the production of antimicrobial coatings and materials.
Mechanism of Action
Sulfatrozole exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . By blocking this enzyme, this compound prevents the formation of folic acid, an essential nutrient for bacterial growth and replication. This leads to the inhibition of bacterial growth and ultimately their death.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another sulfonamide with similar antimicrobial properties.
Sulfamethizole: A sulfonamide used to treat urinary tract infections.
Sulfisoxazole: Known for its use in treating bacterial infections.
Uniqueness of Sulfatrozole
This compound is unique due to its specific structure, which allows it to effectively inhibit dihydropteroate synthase. Its ability to form stable complexes with the enzyme makes it a potent antimicrobial agent. Additionally, this compound’s chemical stability and low toxicity make it suitable for various applications in medicine and industry.
Properties
IUPAC Name |
4-amino-N-(4-ethoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S2/c1-2-17-10-9(12-18-13-10)14-19(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMSBXFQPKUFEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158319 | |
Record name | Sulfatrozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13369-07-8 | |
Record name | Sulfatrozole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfatrozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFATROZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G91KDP4M35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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